molecular formula C12H16N2O B14154591 N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide CAS No. 23779-18-2

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide

Cat. No.: B14154591
CAS No.: 23779-18-2
M. Wt: 204.27 g/mol
InChI Key: QBMNBKQAMZNDEJ-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C12H16N2O. It is known for its unique structure, which includes a cyclopropane ring attached to a carboxamide group and a dimethylamino-substituted phenyl ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-(dimethylamino)benzoyl chloride with cyclopropanecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]acetamide
  • N-[4-(dimethylamino)phenyl]propionamide
  • N-[4-(dimethylamino)phenyl]butyramide

Uniqueness

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and biological activity .

Properties

CAS No.

23779-18-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H16N2O/c1-14(2)11-7-5-10(6-8-11)13-12(15)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,13,15)

InChI Key

QBMNBKQAMZNDEJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CC2

Origin of Product

United States

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